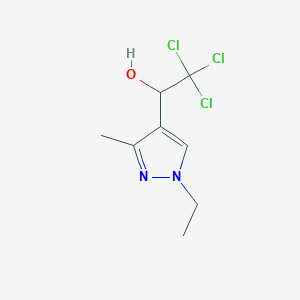![molecular formula C13H11N3O B1396476 2-(2-メチルフェニル)-4H,5H-ピラゾロ[1,5-a]ピラジン-4-オン CAS No. 1338664-59-7](/img/structure/B1396476.png)
2-(2-メチルフェニル)-4H,5H-ピラゾロ[1,5-a]ピラジン-4-オン
説明
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as 2MPP, is a pyrazolo[1,5-a]pyrazin-4-one (PP) derivative that has been studied for its potential application in scientific research. PP derivatives are a class of compounds that contain a pyrazole ring and a pyridine ring, and are known for their ability to act as ligands for metal ions and as inhibitors of enzymes. 2MPP has been studied for its ability to interact with enzymes and metal ions, as well as its biochemical and physiological effects. In
科学的研究の応用
抗リーシュマニア活性と抗マラリア活性
ピラゾール含有化合物、例えば 、は、強力な抗リーシュマニア活性と抗マラリア活性を含む、様々な薬理学的効果で知られています 。 ある研究では、ヒドラジン結合ピラゾールが合成され、リーシュマニア・エチオピカ臨床分離株およびプラスモジウム・ベルギー感染マウスに対して評価されました 。 その結果、これらの化合物は、プラスモジウム・ベルギーに対して、優れた抗前鞭毛体活性と阻害効果を示すことが明らかになりました 。 これは、これらの化合物が、安全で効果的な抗リーシュマニア薬と抗マラリア薬の調製のための潜在的な薬剤となる可能性を示唆しています .
抗増殖活性
ピラゾール含有化合物のもう1つの重要な応用は、様々な癌細胞株に対する抗増殖活性です 。 ある研究では、2,4,6,7-四置換-2H-ピラゾロ[4,3-c]ピリジンの合成と、K562、MV4-11、MCF-7癌細胞株に対する評価が報告されました 。 最も強力な化合物は、低マイクロモルGI 50値を示しました 。 化合物の1つは、ポリ(ADPリボース)ポリメラーゼ1(PARP-1)の切断を誘導し、アポトーシスカスケードの開始酵素であるカスパーゼ9を活性化し、ミクrotubule関連タンパク質1-軽鎖3(LC3)の断片化を誘導し、増殖細胞核抗原(PCNA)の発現レベルを低下させました 。 これは、これらの化合物の複雑な作用を示唆しており、抗増殖効果と細胞死の誘導を組み合わせています .
蛍光特性
一部のピラゾール含有化合物も、蛍光特性を示します 。 最終化合物の蛍光特性の調査により、最も強力なpH指示薬の1つが明らかになり、蛍光強度ベースと比率型pHセンシングの両方を可能にしました .
作用機序
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Related compounds have been associated with the inhibition of acetylcholinesterase (ache) activity and malondialdehyde (mda) level in the brain of alevins .
Pharmacokinetics
A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while its inactive cyclic form showed improved plasma exposure .
Result of Action
Related compounds have been associated with neurotoxic potentials, affecting the ache activity and mda level in the brain of alevins .
Action Environment
The synthesis of related compounds has been reported to be influenced by different acidic media .
生化学分析
Biochemical Properties
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound has been found to interact with various proteins involved in signal transduction pathways, thereby modulating cellular responses .
Cellular Effects
The effects of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one on cells are multifaceted. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Furthermore, 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can alter gene expression profiles, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Its impact on cellular metabolism includes modulation of metabolic enzymes and pathways, which can affect the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, it binds to the active sites of enzymes, such as CDKs, leading to their inhibition . Additionally, 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can interact with transcription factors, thereby influencing gene expression . The compound’s ability to modulate enzyme activity and gene expression is central to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines
Dosage Effects in Animal Models
The effects of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidation of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, leading to the formation of metabolites that are further processed by conjugation reactions . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body.
Transport and Distribution
The transport and distribution of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one within cells and tissues involve various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one within tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of targeting signals and post-translational modifications can direct 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one to specific organelles, where it exerts its biological effects . For example, its localization in the nucleus allows it to interact with transcription factors and influence gene expression, while its presence in mitochondria can impact cellular metabolism and apoptosis .
特性
IUPAC Name |
2-(2-methylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-4-2-3-5-10(9)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIDDFLKSPZOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole](/img/structure/B1396396.png)
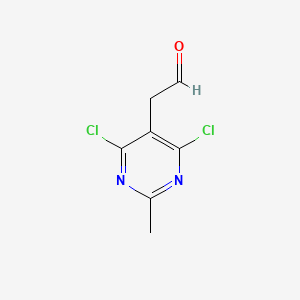
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396399.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396401.png)
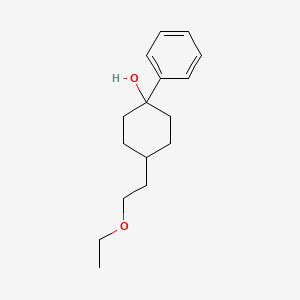
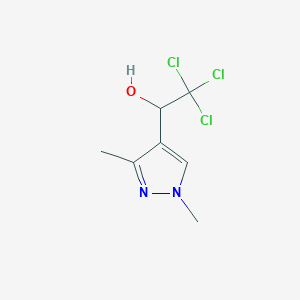
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one](/img/structure/B1396404.png)
![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1396406.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)
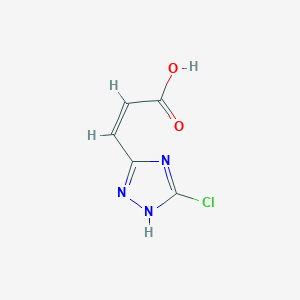
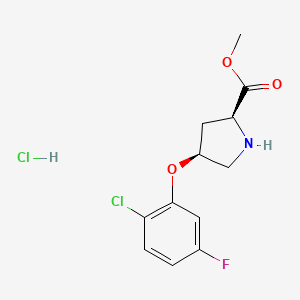
![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)
